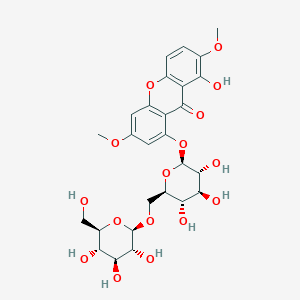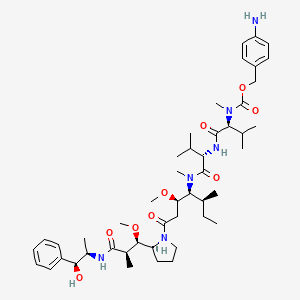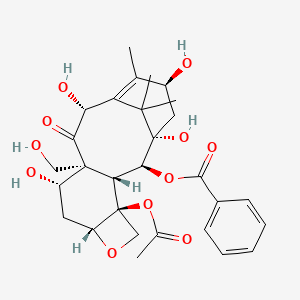
19-hydroxy-10-deacetylbaccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is known for its potential antitumor activity and is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 19-hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from the needles of Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme, which catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III .
Industrial Production Methods
Industrial production of this compound often relies on biotransformation processes using microbial strains engineered to express DBAT. This method is considered more sustainable and cost-effective compared to traditional extraction from yew trees .
Análisis De Reacciones Químicas
Types of Reactions
19-Hydroxy-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Removal of oxygen atoms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl-CoA for acetylation, and various oxidizing agents for hydroxylation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include baccatin III and other taxane derivatives, which are further used in the synthesis of paclitaxel .
Aplicaciones Científicas De Investigación
19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex taxane derivatives.
Biology: Studied for its cytotoxic effects on various cancer cell lines.
Medicine: Serves as a precursor in the production of paclitaxel, an important anticancer drug.
Industry: Utilized in the development of sustainable production methods for taxane-based compounds .
Mecanismo De Acción
The mechanism of action of 19-hydroxy-10-deacetylbaccatin III involves its conversion to paclitaxel, which disrupts the normal function of microtubules in cancer cells. Paclitaxel binds to tubulin, promoting abnormal polymerization and stabilization of microtubules, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
10-Deacetylbaccatin III: A precursor in the biosynthesis of paclitaxel.
Baccatin III: Another intermediate in the taxane biosynthetic pathway.
Paclitaxel: The final product with significant anticancer activity
Uniqueness
19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation pattern, which makes it a valuable intermediate in the synthesis of paclitaxel. Its ability to be efficiently converted to paclitaxel through biotransformation processes highlights its importance in sustainable drug production .
Propiedades
Fórmula molecular |
C29H36O11 |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Clave InChI |
LCBRTOBUIDCSID-ZHPRIASZSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




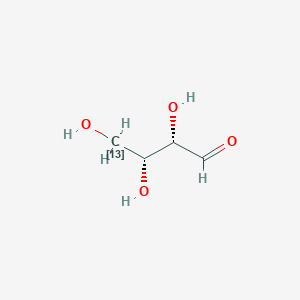
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)

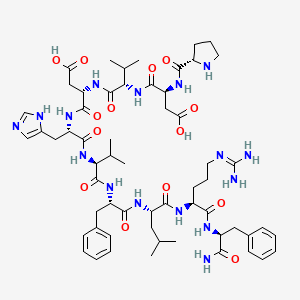

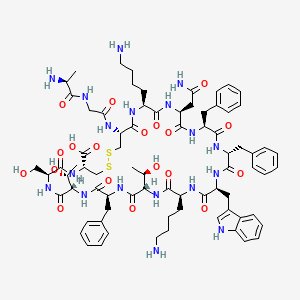
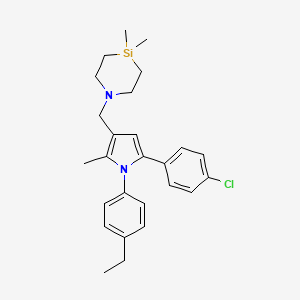
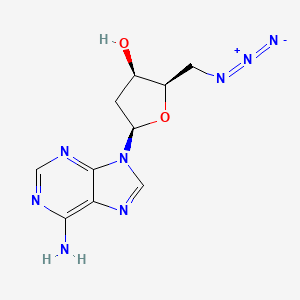
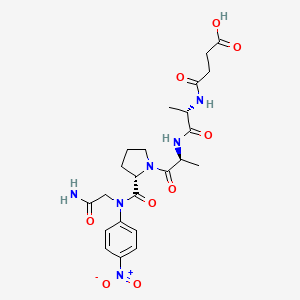
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
